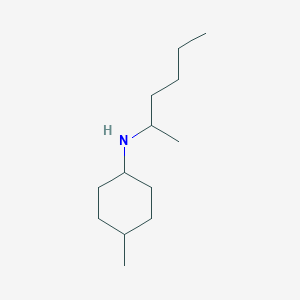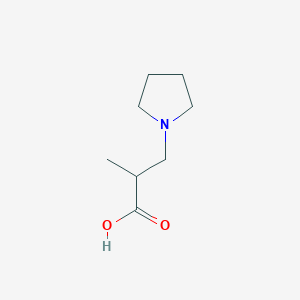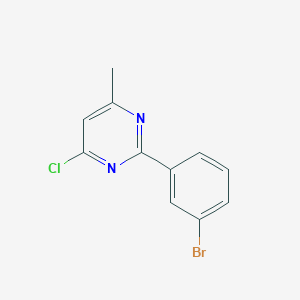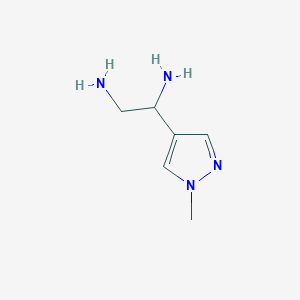![molecular formula C13H20N4 B1461338 2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine CAS No. 1154384-31-2](/img/structure/B1461338.png)
2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine
Vue d'ensemble
Description
“2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine” is a chemical compound with the molecular formula C13H20N4 and a molecular weight of 232.32 g/mol. It is structurally similar to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .
Applications De Recherche Scientifique
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, such as piperazine derivatives, are pivotal in the development of new drugs due to their structural diversity and wide range of biological activities. Research emphasizes the synthesis and evaluation of these compounds as ligands for dopamine D2 receptors, which are crucial in treating neuropsychiatric disorders. The incorporation of piperazine and its analogues has shown promise in enhancing the affinity and selectivity of these ligands, indicating their significant role in advancing therapeutics for conditions like schizophrenia and depression (Sikazwe et al., 2009).
Application in Asymmetric Synthesis and Catalysis
The versatility of heterocyclic N-oxides, including those derived from piperazine, is highlighted in their application in organic synthesis and catalysis. These compounds serve as intermediates in creating complex molecules, demonstrating their utility in asymmetric synthesis, which is fundamental in producing optically active pharmaceuticals. Their potential in catalysis, aiding in efficient and selective chemical transformations, further underscores their importance in both academic and industrial chemistry research (Li et al., 2019).
Chemical Inhibitors and Biological Activity
Piperazine and its derivatives have been explored as chemical inhibitors with applications in modulating enzyme activity, crucial for understanding metabolic pathways and developing therapeutic agents. These studies explore the inhibition of cytochrome P450 isoforms, key enzymes involved in drug metabolism, indicating the potential of piperazine derivatives in mitigating drug-drug interactions through selective enzyme inhibition (Khojasteh et al., 2011).
Antimicrobial and Antitubercular Research
Piperazine scaffolds are integral in developing antimicrobial and antitubercular agents, showcasing their critical role in combating infectious diseases. Research into piperazine analogues has yielded promising candidates for treating Mycobacterium tuberculosis, including drug-resistant strains, highlighting their contribution to addressing global health challenges (Girase et al., 2020).
Mécanisme D'action
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to induce changes at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-[4-(cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c14-12-2-1-5-15-13(12)17-8-6-16(7-9-17)10-11-3-4-11/h1-2,5,11H,3-4,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPZMXGSCNHIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



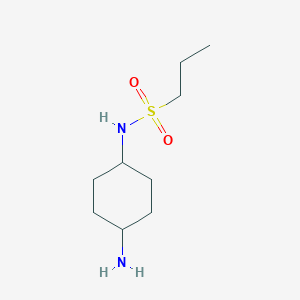
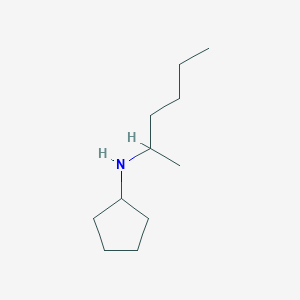
amine](/img/structure/B1461258.png)
